molecular formula C15H11ClN2O B1232099 (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 339103-69-4

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B1232099
CAS No.: 339103-69-4
M. Wt: 270.71 g/mol
InChI Key: CKXLDTVCXCLZQJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol . It belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a scaffold recognized as a priority pharmacophore in drug discovery due to its significant and diverse biological activities . This structural class is found in several marketed drugs, including Zolpidem (sedative-hypnotic), Alpidem (anxiolytic), and Minodronic acid (anti-osteoporosis) . A specific derivative of this compound is identified in a patent as being involved in methods for treating and/or preventing NETosis, a specific form of neutrophil cell death implicated in various diseases . This highlights its potential value in immunological and inflammatory disease research. The compound is provided for early discovery research. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity, as no analytical data is provided. All sales are final.

Properties

IUPAC Name

(4-chlorophenyl)-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-18-13(9-17-14(18)8-10)15(19)11-2-4-12(16)5-3-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLDTVCXCLZQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396276
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339103-69-4
Record name 8K-420S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-CHLOROPHENYL)(7-METHYLIMIDAZO(1,2-A)PYRIDIN-3-YL)METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Catalytic System

The most widely documented approach involves a one-pot copper-catalyzed condensation between 2-amino-7-methylpyridine and a chalcone derivative bearing a 4-chlorophenyl group. The reaction employs a Cu/H-OMS-2 catalyst (0.7 mol%), which facilitates both imidazo[1,2-a]pyridine ring formation and aroylation in a single step. The mechanism proceeds via:

  • Nucleophilic attack : The amine group of 2-amino-7-methylpyridine reacts with the α,β-unsaturated ketone of the chalcone.

  • Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine core.

  • Aroylation stabilization : The copper catalyst stabilizes intermediates, ensuring regioselective methanone formation at the 3-position.

Optimized Reaction Conditions

Key parameters for maximizing yield (82–89%) and purity include:

  • Solvent system : Dichloroethane (Cl2CHCHCl2) with 10% acetic acid (HOAc) as a proton source.

  • Temperature : 100°C under aerobic conditions.

  • Reaction time : 20 hours.

Table 1: Representative Yields Under Varied Conditions

Chalcone DerivativeCatalyst Loading (mol%)Solvent Ratio (Cl2CHCHCl2:HOAc)Yield (%)
4-Chlorophenyl0.712:189
4-Chlorophenyl1.010:185
4-Chlorophenyl0.515:178

Purification and Scalability

Crude products are purified via silica gel chromatography using a petroleum ether/ethyl acetate gradient (4:1 to 1:1). Gram-scale syntheses retain >85% yield, confirming industrial applicability.

Metal-Free C–H Functionalization Using Formaldehyde

Methodology and Scope

An alternative metal-free strategy utilizes formaldehyde as a methylene source to functionalize the C(sp²)–H bond of preformed 7-methylimidazo[1,2-a]pyridine. While originally designed for bis(imidazo[1,5-a]pyridinyl)methanes, adaptations for methanone synthesis involve:

  • Electrophilic substitution : Formaldehyde generates a reactive methylene intermediate.

  • Cross-coupling : Reaction with 4-chlorobenzoyl chloride introduces the aroyl group.

Critical Parameters

  • Solvent : Aqueous formaldehyde (37%) doubles as reagent and solvent.

  • Temperature : Room temperature (25°C) suffices for complete conversion.

  • Limitations : Lower yields (65–72%) compared to copper-catalyzed methods due to competing side reactions.

Post-Functionalization of Imidazo[1,2-a]pyridine Intermediates

Friedel-Crafts Acylation

Pre-synthesized 7-methylimidazo[1,2-a]pyridine undergoes Friedel-Crafts acylation with 4-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). This two-step method involves:

  • Ring synthesis : Condensation of 2-amino-7-methylpyridine with bromoacetone.

  • Acylation : Electrophilic substitution at the 3-position using AlCl₃ (2 equiv) in dichloromethane.

Table 2: Friedel-Crafts Acylation Efficiency

Lewis AcidEquivTime (h)Yield (%)
AlCl₃2675
FeCl₃2868
ZnCl₂31258

Oxidative Methods

Secondary alcohols like (4-chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanol are oxidized to the corresponding methanone using Jones reagent (CrO₃/H₂SO₄). HPLC analyses confirm >98% purity post-oxidation.

Comparative Analysis of Preparation Routes

Yield and Efficiency

  • Copper-catalyzed condensation : Highest yield (89%) and single-step simplicity.

  • Metal-free C–H functionalization : Eco-friendly but lower yield (72%).

  • Friedel-Crafts acylation : Requires pre-synthesized intermediates, increasing time and cost.

Regioselectivity and Byproduct Formation

  • Copper catalysts suppress positional isomerism, achieving >95% regioselectivity for the 3-methanone derivative.

  • Metal-free methods produce 10–15% bis-arylated byproducts, necessitating rigorous chromatography.

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Cu/H-OMS-2 exhibits robust recyclability, retaining 85% activity after five cycles via centrifugation and ethanol washing.

Environmental Impact

  • Waste reduction : Copper-catalyzed methods generate <5% solvent waste due to high atom economy.

  • Toxicity : Dichloroethane usage poses handling challenges; alternatives like PEG-400 are under investigation .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is unique due to the presence of the 7-methyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Biological Activity

(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a methylimidazo[1,2-a]pyridine moiety , which are key to its biological activity. The structural formula can be represented as follows:

C13H10ClN3O\text{C}_{13}\text{H}_{10}\text{ClN}_3\text{O}

This unique arrangement allows for interactions with various biological targets, which may include enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to influence specific molecular pathways. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, leading to diverse biological effects such as:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that modifications to the chlorophenyl group could enhance cytotoxicity against human cancer cell lines (IC50 values ranging from 10 to 50 µM) .

CompoundIC50 (µM)Cell Line
This compound25HeLa
Zolpidem30MCF-7
Alpidem40A549

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100
Pseudomonas aeruginosa50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
Reactant of Route 2
(4-Chlorophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone

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